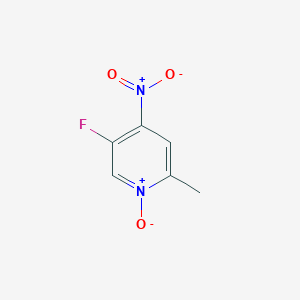

5-Fluoro-2-methyl-4-nitropyridine 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O3/c1-4-2-6(9(11)12)5(7)3-8(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNXTHJYONDSFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=[N+]1[O-])F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599237 | |

| Record name | 5-Fluoro-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113209-88-4 | |

| Record name | 5-Fluoro-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoro-2-methyl-4-nitropyridine 1-oxide physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide. Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this document also outlines standardized experimental protocols for the determination of key physical properties, drawing upon established methodologies for similar organic compounds. Furthermore, a general synthesis and characterization workflow for nitropyridine N-oxides is presented.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₅FN₂O₃ | [1] |

| Molecular Weight | 172.11 g/mol | [1] |

| Physical State | Solid | [2] |

| Appearance | Yellow solid | [2] |

| Boiling Point | 422.4 ± 40.0 °C (Predicted at 760 Torr) | [2] |

| Density | 1.48 ± 0.1 g/cm³ (Predicted at 20 °C, 760 Torr) | |

| Melting Point | Not available | |

| Solubility | Not available | |

| Storage Condition | Sealed in dry, Store in Refrigerator (2 to 8 °C) |

Experimental Protocols

Detailed experimental data for this compound is scarce. Therefore, this section provides generalized, standard protocols for determining the key physical properties of a solid organic compound of this nature.

Determination of Melting Point

The melting point is a critical indicator of purity for a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Vernier Melt Station or similar)[3]

-

Capillary tubes

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of approximately 10-20 °C per minute for a preliminary, rapid determination.

-

Observe the sample and note the approximate temperature at which it melts.

-

Allow the apparatus to cool.

-

Prepare a new sample and set the apparatus to heat, starting from a temperature approximately 20 °C below the estimated melting point. This time, use a slower heating rate of 1-2 °C per minute to ensure accuracy.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.[3]

Determination of Solubility

Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a saturated solution.

Apparatus:

-

Test tubes and rack

-

Vortex mixer

-

Graduated cylinders or pipettes

-

Analytical balance

-

A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

To a test tube, add a precisely weighed amount of this compound (e.g., 10 mg).

-

Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution to see if the solid has completely dissolved.

-

If the solid has dissolved, the compound is soluble to at least 10 mg/mL in that solvent.

-

If the solid has not completely dissolved, continue adding the solvent in measured increments, with agitation after each addition, until the solid dissolves completely. Record the total volume of solvent used to calculate the solubility.

-

If the solid remains undissolved after adding a significant volume of solvent (e.g., 10 mL), it can be classified as sparingly soluble or insoluble.

-

The process can be repeated with different solvents to create a solubility profile. For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the filtrate determined by a suitable analytical method like UV-Vis spectroscopy or HPLC.

Synthesis and Characterization Workflow

While a specific synthesis protocol for this compound is not detailed in the available literature, a general pathway for the synthesis of related nitropyridine N-oxides can be inferred. The following diagram illustrates a typical workflow from synthesis to characterization.

Caption: General synthesis and characterization workflow.

Physical Property Determination Workflow

The following diagram outlines the logical flow for determining the fundamental physical properties of a newly synthesized solid organic compound.

Caption: Workflow for physical property determination.

Applications in Drug Discovery and Research

Fluorinated pyridine scaffolds are of significant interest in medicinal chemistry. The introduction of a fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn enhance pharmacokinetic profiles and binding affinities to biological targets.[4][5] Pyridine N-oxides themselves have been investigated for a range of biological activities, including antibacterial properties.[6]

However, no specific biological activities, signaling pathway involvements, or detailed experimental workflows for this compound have been reported in the reviewed scientific literature. Its primary role appears to be that of a chemical building block for the synthesis of more complex molecules. Further research would be required to elucidate any potential biological applications.

References

An In-depth Technical Guide to 5-Fluoro-2-methyl-4-nitropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a generalized synthesis protocol for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide. Due to the limited availability of public data, this document focuses on the fundamental chemical aspects of the compound.

Chemical Structure and Properties

This compound is a substituted pyridine N-oxide. The presence of a fluorine atom, a methyl group, and a nitro group on the pyridine N-oxide core suggests a compound with potential for further chemical modification and exploration in various research applications.

Chemical Structure:

To the best of current knowledge, a definitive canonical SMILES string for this compound is not publicly available in major chemical databases. Based on its IUPAC name, a plausible SMILES string is: CC1=NC=C(C(=C1)F)--INVALID-LINK--[O-].[O-]. This allows for the generation of the following two-dimensional structure.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties:

A summary of the available and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C6H5FN2O3 | [1] |

| Molecular Weight | 172.11 g/mol | [1] |

| CAS Number | 113209-88-4 | [1] |

| Appearance | Yellow Solid | [1] |

| Predicted Boiling Point | 422.4 ± 40.0 °C at 760 Torr | [1] |

| Predicted Density | 1.48 ± 0.1 g/cm³ | [1] |

Experimental Protocols: Synthesis

While a specific, validated experimental protocol for the synthesis of this compound is not available in published literature, a general and plausible synthetic route would involve the nitration of the corresponding precursor, 5-fluoro-2-methylpyridine 1-oxide. The following protocol is a generalized procedure for the nitration of pyridine N-oxides and should be adapted and optimized for this specific substrate.

Generalized Protocol for the Nitration of a Substituted Pyridine N-oxide:

This protocol is based on established methods for the nitration of pyridine N-oxides using a mixture of fuming nitric acid and concentrated sulfuric acid.

Materials:

-

5-fluoro-2-methylpyridine 1-oxide (starting material)

-

Fuming nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Saturated sodium carbonate solution (Na₂CO₃)

-

Acetone

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Internal thermometer

-

Addition funnel with pressure equalization

-

Ice bath

-

Heating mantle

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a stoichiometric excess of fuming nitric acid to a cooled (ice bath) and stirring volume of concentrated sulfuric acid. Allow the mixture to come to room temperature before use.

-

Reaction Setup: In the three-neck flask equipped with a stirrer, reflux condenser, thermometer, and addition funnel, place the starting material, 5-fluoro-2-methylpyridine 1-oxide.

-

Nitration Reaction:

-

Gently heat the starting material to approximately 60°C.

-

Slowly add the prepared nitrating mixture dropwise from the addition funnel to the stirred starting material. The rate of addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, heat the reaction mixture to a temperature typically between 100-130°C for several hours. The optimal temperature and reaction time will need to be determined empirically, for example, by monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice in a large beaker.

-

Slowly and cautiously neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is neutral to slightly basic. Be aware of vigorous gas evolution (CO₂).

-

The product, this compound, is expected to precipitate as a solid.

-

-

Isolation and Purification:

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water.

-

The aqueous filtrate can be extracted with a suitable organic solvent like dichloromethane to recover any dissolved product.

-

The collected solid can be further purified by recrystallization from a suitable solvent, such as acetone or an ethanol/water mixture.

-

Dry the purified product under vacuum.

-

Logical Workflow for the Generalized Synthesis:

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity, potential signaling pathway interactions, or any established experimental workflows for this compound. The presence of the fluoropyridine and nitro functional groups suggests potential for biological activity, as these motifs are present in various bioactive molecules. However, without experimental data, any discussion of its biological role would be purely speculative.

Conclusion

This compound is a chemical compound with defined basic properties but limited publicly available data regarding its synthesis and biological function. The provided generalized synthesis protocol offers a starting point for its preparation, which would require further optimization and validation. Future research is needed to elucidate its chemical reactivity, spectroscopic characteristics, and potential biological activities to understand its utility for researchers, scientists, and drug development professionals.

References

5-Fluoro-2-methyl-4-nitropyridine 1-oxide CAS number 113209-88-4

CAS Number: 113209-88-4

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document consolidates available information and presents predictive data based on analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering insights into its physicochemical properties, a proposed synthesis protocol, predicted spectroscopic data, and potential areas of application.

Introduction

Fluorinated heterocyclic compounds are of significant interest in the pharmaceutical industry due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Pyridine N-oxides are also a well-established class of compounds with diverse biological activities. The combination of these features in this compound suggests its potential as a valuable building block for the synthesis of novel therapeutic agents. The nitro group can serve as a versatile handle for further chemical modifications or may contribute directly to the biological profile of the molecule.

Physicochemical and Safety Data

The known properties and safety information for this compound are summarized below. It is important to note that some of the physical properties are predicted values.

Table 1: Physicochemical Properties [1]

| Property | Value | Source |

| Molecular Formula | C₆H₅FN₂O₃ | - |

| Molecular Weight | 172.11 g/mol | - |

| Appearance | Yellow Solid | [1] |

| Boiling Point | 422.4 ± 40.0 °C (at 760 Torr) | Predicted |

| Density | 1.48 ± 0.1 g/cm³ (at 20 °C) | Predicted |

| Storage | Store in a refrigerator (2 to 8 °C), sealed in a dry environment. | [1] |

Table 2: Safety and Hazard Information [1]

| Category | Information |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation) |

| Purity (Typical) | ≥95% |

Synthesis

Proposed Experimental Protocol: Nitration of 5-Fluoro-2-methylpyridine 1-oxide

This protocol is analogous to the synthesis of similar compounds, such as 2-chloro-5-methyl-4-nitropyridine-1-oxide.

Reagents:

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Carbonate (Na₂CO₃) solution

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a measured amount of concentrated sulfuric acid.

-

Cool the sulfuric acid in an ice bath to 0-5 °C.

-

Slowly add the starting material, 5-Fluoro-2-methylpyridine 1-oxide, to the cold sulfuric acid with continuous stirring. Ensure the temperature remains low.

-

Once the starting material is fully dissolved, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated, monitoring by TLC is recommended) for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is neutral to slightly basic.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or chloroform, multiple times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals in the aromatic region and one signal for the methyl group.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-3 | ~8.2-8.4 | d | J(H,F) ≈ 3-5 |

| H-6 | ~8.0-8.2 | s | - |

| CH₃ | ~2.5-2.7 | s | - |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be influenced by the electron-withdrawing effects of the nitro group, the N-oxide, and the fluorine atom.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~150-155 |

| C-3 | ~120-125 |

| C-4 | ~140-145 |

| C-5 | ~155-160 (d, J(C,F) ≈ 240-260 Hz) |

| C-6 | ~115-120 |

| CH₃ | ~17-20 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitro group, the N-oxide bond, and the C-F bond.

Table 5: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Asymmetric NO₂ stretch | ~1520-1560 |

| Symmetric NO₂ stretch | ~1340-1360 |

| N-O stretch (N-oxide) | ~1250-1300 |

| C-F stretch | ~1000-1100 |

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Table 6: Predicted Mass Spectrum Data

| Ion | Predicted m/z |

| [M]⁺ | 172.03 |

| [M-O]⁺ | 156.03 |

| [M-NO₂]⁺ | 126.04 |

Reactivity and Potential Applications

This compound is a versatile intermediate for organic synthesis. The nitro group can be reduced to an amine, which can then undergo a variety of transformations. The fluorine atom can be displaced by nucleophiles, although the N-oxide may deactivate the ring towards certain nucleophilic substitutions.

Caption: Potential reaction pathways for this compound.

Given its structural features, this compound could be a valuable precursor in the synthesis of biologically active molecules. The fluorinated pyridine motif is present in numerous approved drugs. The nitroaromatic structure also suggests potential for applications in areas such as hypoxia-activated prodrugs. Further research is warranted to explore its utility in:

-

Scaffold for Medicinal Chemistry: As a building block for the synthesis of kinase inhibitors, anti-infective agents, and other therapeutic compounds.

-

Probing Biological Pathways: The compound could be used to develop chemical probes to investigate signaling pathways where fluorinated pyridines may play a role.

Conclusion

This compound is a chemical entity with significant potential for applications in drug discovery and organic synthesis. While comprehensive experimental data is currently lacking in the public domain, this technical guide provides a foundational understanding of its properties, a proposed synthetic route, and predicted spectral data based on sound chemical principles and analogy to related structures. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and biological activity of this promising compound.

Disclaimer: The experimental protocol and spectroscopic data presented in this guide are proposed and predicted, respectively. Any laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

Synthesis of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide, a valuable intermediate in pharmaceutical and agrochemical research. Due to the limited availability of a direct published synthesis for this specific molecule, this guide outlines a robust, two-step synthetic route commencing from the commercially available precursor, 5-fluoro-2-methylpyridine. The methodologies presented are adapted from established and analogous procedures for the N-oxidation and subsequent nitration of substituted pyridine derivatives.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence:

-

N-Oxidation: The initial step involves the oxidation of the nitrogen atom of the pyridine ring of 5-fluoro-2-methylpyridine to form the corresponding N-oxide.

-

Nitration: The resulting 5-fluoro-2-methylpyridine 1-oxide is then subjected to electrophilic nitration to introduce a nitro group at the C4-position of the pyridine ring.

Caption: Proposed two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis, based on analogous and well-documented procedures.

| Parameter | Step 1: N-Oxidation | Step 2: Nitration |

| Starting Material | 5-Fluoro-2-methylpyridine | 5-Fluoro-2-methylpyridine 1-oxide |

| Reagents | m-Chloroperoxybenzoic acid (m-CPBA) (1.1 - 1.5 eq) | Concentrated Nitric Acid, Concentrated Sulfuric Acid |

| Solvent | Dichloromethane (DCM) or Chloroform (CHCl3) | Concentrated Sulfuric Acid |

| Reaction Temperature | 0 °C to room temperature | 80 - 100 °C |

| Reaction Time | 12 - 24 hours | 2 - 4 hours |

| Work-up | Aqueous sodium thiosulfate and sodium bicarbonate wash, extraction with organic solvent | Pouring onto ice, neutralization with a base (e.g., Na2CO3), extraction |

| Purification | Column chromatography or recrystallization | Recrystallization or column chromatography |

| Expected Yield | 80 - 95% | 70 - 85% |

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis.

Step 1: Synthesis of 5-Fluoro-2-methylpyridine 1-oxide

This procedure is adapted from standard N-oxidation methods for pyridine derivatives.

Materials:

-

5-Fluoro-2-methylpyridine

-

m-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

In a clean, dry round-bottom flask, dissolve 5-fluoro-2-methylpyridine (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add m-chloroperoxybenzoic acid (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 5-fluoro-2-methylpyridine 1-oxide by column chromatography on silica gel or by recrystallization.

Caption: Experimental workflow for the N-oxidation of 5-fluoro-2-methylpyridine.

Step 2: Synthesis of this compound

This protocol is based on established methods for the nitration of pyridine N-oxides.

Materials:

-

5-Fluoro-2-methylpyridine 1-oxide

-

Concentrated sulfuric acid (H2SO4, 98%)

-

Concentrated nitric acid (HNO3, 70%)

-

Ice

-

Sodium carbonate (Na2CO3) or other suitable base

-

Chloroform (CHCl3) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask, carefully add 5-fluoro-2-methylpyridine 1-oxide (1.0 eq) to chilled concentrated sulfuric acid.

-

Stir the mixture until complete dissolution.

-

In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.

-

Cool the solution of the N-oxide in sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of the N-oxide, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow, portion-wise addition of a solid base such as sodium carbonate until the pH is approximately 7-8.

-

Extract the aqueous mixture multiple times with a suitable organic solvent like chloroform.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Caption: Experimental workflow for the nitration of 5-fluoro-2-methylpyridine 1-oxide.

Disclaimer: This guide provides a proposed synthetic route based on established chemical principles and analogous reactions. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic and Structural Elucidation of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide (CAS RN: 113209-88-4).[1][2] Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic values based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predictions are informed by data from structurally related compounds. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical endeavors. The molecular formula of the compound is C₆H₅FN₂O₃ and its molecular weight is 172.11 g/mol .[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of similar pyridine N-oxide and fluorinated nitroaromatic compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.3 | d | ~3.0 | 1H | H-6 |

| ~7.5 | d | ~9.0 | 1H | H-3 |

| ~2.6 | s | - | 3H | -CH₃ |

Note: The chemical shifts are approximate. The H-6 proton is expected to appear as a doublet due to coupling with the fluorine atom. The H-3 proton is also expected to be a doublet due to coupling with the fluorine atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 (d, J ≈ 250 Hz) | C-5 |

| ~148 (d, J ≈ 15 Hz) | C-4 |

| ~142 | C-2 |

| ~138 (d, J ≈ 5 Hz) | C-6 |

| ~118 (d, J ≈ 20 Hz) | C-3 |

| ~18 | -CH₃ |

Note: The chemical shifts are approximate. Carbons C-3, C-4, C-5, and C-6 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic C-F coupling constants.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -120 | m |

Note: The chemical shift is referenced to CFCl₃. The multiplicity is expected to be a multiplet due to coupling with H-3 and H-6 protons.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 172 | 100 | [M]⁺ |

| 156 | Moderate | [M - O]⁺ |

| 126 | Moderate | [M - NO₂]⁺ |

| 110 | Moderate | [M - O - NO₂]⁺ |

Note: The fragmentation pattern is predicted based on the structure. The molecular ion peak [M]⁺ is expected to be prominent.

Table 5: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (methyl) |

| ~1610, ~1480 | Strong | C=C and C=N stretching (pyridine ring) |

| ~1530, ~1350 | Strong | Asymmetric and symmetric NO₂ stretching |

| ~1250 | Strong | N-O stretching (N-oxide) |

| ~1200 | Strong | C-F stretching |

| 850-800 | Strong | C-H bending (out-of-plane) |

Experimental Protocols

The following are detailed, generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework and the chemical environment of the fluorine atom.

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Acquire the ¹⁹F NMR spectrum using a standard pulse sequence, with an appropriate reference standard.

-

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

-

Detection: Detect the ions to generate a mass spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FT-IR spectrometer.

-

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

-

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the spectroscopic data for this compound.

References

An In-depth Technical Guide to the Reactivity of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide (CAS 113209-88-4) is limited in publicly available scientific literature. This guide has been constructed by drawing analogies from the established reactivity of structurally similar compounds, particularly other substituted nitropyridine N-oxides. The experimental protocols provided are illustrative and should be adapted and optimized under appropriate laboratory settings.

Introduction

This compound is a heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. Its unique arrangement of functional groups—a fluorine atom, a methyl group, a nitro group, and an N-oxide moiety on a pyridine core—creates a rich landscape for chemical transformations. The N-oxide and nitro groups are strongly electron-withdrawing, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This makes the compound a valuable intermediate for the synthesis of more complex substituted pyridines, which are common scaffolds in pharmaceuticals.

This technical guide provides a comprehensive overview of the predicted reactivity of this compound, detailed hypothetical experimental protocols for its synthesis and key reactions, and a summary of expected quantitative data based on analogous systems.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 113209-88-4 | [1][2] |

| Molecular Formula | C₆H₅FN₂O₃ | [1][2] |

| Molecular Weight | 172.11 g/mol | [1][2] |

| Appearance | Yellow solid | [2] |

| Boiling Point (Predicted) | 422.4 ± 40.0 °C at 760 Torr | [2] |

| Density (Predicted) | 1.48 ± 0.1 g/cm³ | [2] |

| Storage | Sealed in dry, Refrigerator (2 to 8 °C) | [2] |

Core Reactivity: An Electronically Activated System

The reactivity of this compound is dominated by the strong electron-withdrawing effects of the N-oxide and the 4-nitro group. These groups deactivate the ring towards electrophilic substitution but strongly activate it for nucleophilic attack, particularly at the positions ortho and para to the nitro group. The fluorine atom at the 5-position is a good leaving group in nucleophilic aromatic substitution reactions.

Caption: Key functional group effects on reactivity.

The primary mode of reactivity for this molecule is expected to be nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the fluorine atom at the 5-position. The nitro group at the 4-position can also be a leaving group in some SNAr reactions, though fluorine is generally more labile.

Experimental Protocols

The following sections provide detailed, albeit hypothetical, experimental protocols for the synthesis and key reactions of this compound, based on established procedures for similar compounds.

Proposed Synthesis of this compound

The synthesis would likely proceed via the nitration of a precursor, 5-fluoro-2-methylpyridine 1-oxide.

Caption: Proposed synthetic workflow for the title compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5-10 equivalents) to 0 °C in an ice bath.

-

Addition of Starting Material: Slowly add 5-fluoro-2-methylpyridine 1-oxide (1.0 equivalent) to the cold sulfuric acid while stirring.

-

Addition of Nitrating Agent: Add fuming nitric acid (e.g., 3-5 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 90-100 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom at the 5-position is expected to be readily displaced by a variety of nucleophiles.

Caption: General workflow for SNAr reactions.

General Experimental Protocol for SNAr with an Amine Nucleophile:

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in a polar aprotic solvent such as DMF or DMSO, add the amine nucleophile (1.1-1.5 equivalents).

-

Addition of Base: Add a suitable base, such as potassium carbonate or triethylamine (2.0 equivalents), to the reaction mixture.

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-amino-substituted product.

Quantitative Data (by Analogy)

The following table summarizes typical reaction conditions and yields for SNAr reactions on structurally similar nitropyridine N-oxides. These values can serve as a benchmark for what to expect when performing similar reactions on this compound.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) (Analogous System) |

| Piperidine | K₂CO₃ | DMF | 100 | 4 | 85-95 |

| Morpholine | K₂CO₃ | DMSO | 110 | 6 | 80-90 |

| Sodium Methoxide | - | Methanol | Reflux | 2 | >90 |

| Sodium Thiophenoxide | - | DMF | 80 | 3 | >90 |

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on hazard information for similar compounds, this substance may be harmful if swallowed, and may cause skin, eye, and respiratory irritation.

Conclusion

This compound is a highly activated heterocyclic compound with significant potential as a building block in organic synthesis. Its reactivity is predicted to be dominated by nucleophilic aromatic substitution at the 5-position, allowing for the facile introduction of a wide range of functional groups. The experimental protocols and reactivity data presented in this guide, derived from analogous systems, provide a solid foundation for researchers and drug development professionals to begin exploring the chemistry of this versatile molecule. Experimental validation of these proposed pathways is a necessary and promising next step.

References

Unveiling the Potential of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide: A Technical Guide to a Hypothetical Mechanism of Action

For Immediate Release

This technical guide offers a comprehensive exploration into the theoretical mechanism of action of the novel compound, 5-Fluoro-2-methyl-4-nitropyridine 1-oxide. Tailored for an audience of researchers, scientists, and professionals in drug development, this document synthesizes information from related chemical structures to propose a plausible, yet unverified, biological role for this molecule. It is important to note that as of this writing, no direct experimental data on the biological activity of this compound is publicly available. The content herein is a projection based on the known properties of its constituent chemical moieties.

Introduction to this compound

This compound is a synthetic heterocyclic compound characterized by a pyridine N-oxide core with fluoro, methyl, and nitro substitutions. While its primary current application is as a building block in chemical synthesis, the combination of these functional groups suggests a potential for significant biological activity. The N-oxide group is known to increase polarity and can be a site for metabolic activation. The fluorine atom can enhance metabolic stability and target binding affinity, a common strategy in medicinal chemistry. The nitro group, particularly on an aromatic ring, is a key feature of several bioreductive drugs.

A Postulated Mechanism of Action: Bioreductive Activation

Drawing parallels from structurally similar compounds, a primary hypothetical mechanism of action for this compound is that of a bioreductive prodrug . This proposed mechanism is centered on the intracellular enzymatic reduction of the nitro group, a process that is often enhanced in the hypoxic (low oxygen) environments characteristic of solid tumors.

This reduction is theorized to proceed through a series of steps, generating highly reactive intermediates such as nitroso and hydroxylamine species. These intermediates can induce significant cellular damage through two main pathways:

-

Generation of Reactive Oxygen Species (ROS): The reactive intermediates can participate in redox cycling, leading to the production of superoxide anions and other ROS. An excess of ROS results in oxidative stress, causing damage to lipids, proteins, and nucleic acids.

-

Direct Macromolecular Damage: The electrophilic nature of the reduced intermediates could lead to the formation of covalent adducts with cellular macromolecules, most critically with DNA. This can result in DNA strand breaks and impaired DNA replication and transcription.

Ultimately, the accumulation of cellular damage is proposed to trigger programmed cell death, or apoptosis, in susceptible (e.g., cancer) cells.

A secondary, speculative mechanism could involve the direct inhibition of key cellular signaling proteins, such as kinases, as many pyridine-based molecules are known to function as kinase inhibitors.

Below is a diagram illustrating the proposed signaling cascade.

An In-depth Technical Guide to 5-Fluoro-2-methyl-4-nitropyridine 1-oxide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide, a heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific data on this particular molecule is limited, this document extrapolates from the well-established chemistry of analogous compounds to present its probable synthesis, reactivity, and potential biological activities. This guide details proposed experimental protocols, summarizes potential biological activities in tabular format, and utilizes diagrams to illustrate synthetic pathways and logical relationships, serving as a foundational resource for researchers interested in exploring this class of compounds.

Introduction

Pyridine N-oxide derivatives are a fascinating class of heterocyclic compounds that have found extensive applications in medicinal chemistry, catalysis, and materials science. The N-oxide functionality alters the electronic properties of the pyridine ring, enhancing its reactivity and often imparting unique biological activities. The introduction of a nitro group, particularly at the 4-position, further activates the ring system, making it a versatile intermediate for the synthesis of a wide array of substituted pyridines. This guide focuses on the specific derivative, this compound, and its potential as a scaffold for the development of novel therapeutic agents.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from 5-fluoro-2-methylpyridine: 1) oxidation of the pyridine nitrogen to form the N-oxide, followed by 2) regioselective nitration at the 4-position.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Fluoro-2-methylpyridine 1-oxide

-

Materials: 5-Fluoro-2-methylpyridine, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).

-

Procedure:

-

Dissolve 5-fluoro-2-methylpyridine (1 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of this compound

-

Materials: 5-Fluoro-2-methylpyridine 1-oxide, fuming nitric acid, concentrated sulfuric acid.

-

Procedure:

-

To a cooled (0 °C) mixture of concentrated sulfuric acid, add 5-fluoro-2-methylpyridine 1-oxide (1 equivalent) slowly.

-

To this solution, add fuming nitric acid (3-5 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to 90-100 °C and maintain for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate to a pH of 7-8.

-

Extract the aqueous layer with dichloromethane or chloroform.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography.

-

Derivatization of this compound

The 4-nitro group on the pyridine N-oxide ring is an excellent leaving group, making the core structure highly amenable to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups at the 4-position, leading to a diverse library of derivatives.

General Experimental Protocol for Nucleophilic Aromatic Substitution

-

Materials: this compound, desired nucleophile (e.g., an alcohol, thiol, or amine), a suitable base (e.g., sodium hydride, potassium carbonate), and an appropriate solvent (e.g., THF, DMF, DMSO).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the nucleophile (1.2 equivalents) in the chosen solvent.

-

If the nucleophile is an alcohol or thiol, add a base (1.2 equivalents) and stir for 15-30 minutes at room temperature.

-

Add a solution of this compound (1 equivalent) in the same solvent.

-

Heat the reaction mixture to a temperature between 50-100 °C and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

-

Potential Biological Activities and Applications

While the biological profile of this compound has not been specifically reported, the activities of related nitropyridine N-oxide derivatives suggest several potential applications in drug development.

Antimicrobial Activity

Nitropyridine N-oxide derivatives have been reported to exhibit antimicrobial properties, particularly against fungal pathogens. The presence of the nitro group is often crucial for this activity.

Quorum Sensing Inhibition

Some 4-nitropyridine N-oxides have been identified as inhibitors of quorum sensing in bacteria such as Pseudomonas aeruginosa. This mechanism offers a promising alternative to traditional antibiotics by disrupting bacterial communication and virulence.

Cytotoxicity and Anticancer Potential

Certain nitropyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The N-oxide moiety can also act as a prodrug element, being reduced in the hypoxic environment of tumors to release a cytotoxic agent. However, it is important to note that some 4-nitropyridine 1-oxide derivatives have also been shown to be mutagenic and carcinogenic, necessitating careful toxicological evaluation.[1]

Summary of Biological Data for Related Compounds

The following table summarizes the reported biological activities of structurally related nitropyridine and nitropyrimidine derivatives.

| Compound Class | Biological Activity | Organism/Cell Line | Potency (IC50/MIC) | Reference |

| 5-Nitropyrimidine-2,4-dione analogues | Nitric oxide production inhibition | RAW 264.7 cells | IC50: 8.6 µM | [2] |

| 5-Nitropyrimidine-2,4-dione analogues | iNOS activity inhibition | - | IC50: 6.2 µM | [2] |

| 9-Nitro-benzo[f]cinnoline N-oxide | Antiprotozoal | Trichomonas vaginalis | MIC: 3.9 µg/ml | [3] |

| 1,4-Dihydropyridine derivatives | Antimycobacterial | Mycobacterium tuberculosis | MIC: 3.1-6.2 µg/ml | [4] |

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. Based on the established reactivity of the 4-nitropyridine N-oxide core, it is a versatile starting material for the synthesis of a diverse range of derivatives through nucleophilic aromatic substitution. The biological activities of related compounds suggest that derivatives of this scaffold could find applications as antimicrobial agents, quorum sensing inhibitors, or anticancer drugs. This technical guide provides a foundational framework of proposed synthetic methods and potential biological applications to encourage further research and development in this area. Rigorous experimental validation of the proposed protocols and thorough biological and toxicological screening of the resulting compounds are essential next steps.

References

- 1. Carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Biological Profile of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide is limited in the public domain. This technical guide synthesizes available information on its chemical properties and the known biological activities of structurally related compounds to provide a potential framework for future research and development. The mechanisms and activities described herein are largely hypothetical and require experimental validation.

Introduction

This compound is a fluorinated, heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a pyridine N-oxide moiety, a nitro group, a methyl group, and a fluorine atom, suggests a complex and potentially potent biological activity profile. Pyridine-based derivatives are integral to many vitamins, alkaloids, and pharmaceuticals, known for their metabolic interactions within the human body.[1] The presence of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity. This guide provides a comprehensive overview of the known chemical characteristics of this compound and explores its potential biological activities by drawing parallels with related chemical entities.

Chemical Properties and Synthesis

Understanding the physicochemical properties of this compound is fundamental to predicting its biological behavior.

| Property | Value | Source |

| Molecular Formula | C6H5FN2O3 | [2][3] |

| Molecular Weight | 172.11 g/mol | [2][3] |

| Physical State | Solid | [2] |

| CAS Number | 113209-88-4 | [2][3] |

| Appearance | Yellow solid | [2] |

The synthesis of this compound and related nitropyridine compounds has been described in various patents and chemical literature. A common synthetic route involves the nitration of a corresponding pyridine 1-oxide precursor. For instance, the synthesis of 5-bromo-2-methyl-4-nitropyridine 1-oxide is achieved by dissolving 5-bromo-2-methylpyridine 1-oxide in sulfuric acid, followed by the dropwise addition of fuming nitric acid at low temperatures.[4] A similar principle can be applied for the synthesis of 2-chloro-5-methyl-4-nitropyridine-1-oxide, where 2-chloro-5-methylpyridine-1-oxide is treated with a mixture of concentrated nitric and sulfuric acids.[5]

Potential Biological Activities and Mechanisms of Action

Cytotoxicity and Anticancer Potential

The presence of a nitro group and a fluorine atom suggests potential cytotoxic activity. Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are well-established anticancer agents.[6][7] The cytotoxic mechanisms of 5-fluoropyrimidines often involve the inhibition of thymidylate synthase and incorporation into DNA and RNA.[6][8][9] While structurally distinct, the fluorine atom in this compound could potentially mimic endogenous molecules, leading to the disruption of critical cellular pathways.

The pyridine N-oxide moiety may also influence its biological effects. Studies on chloropyridines have shown that the presence of a pyridine N-oxide can modulate their cytotoxicity and genotoxicity.[10]

Antimicrobial Activity

Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities.[1] For example, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones demonstrated significant antimicrobial activity against various pathogenic bacteria and fungi.[1] It is plausible that this compound could exhibit similar properties, warranting investigation against a panel of microbial strains.

Postulated Signaling Pathways

Given the potential for cytotoxic activity, a hypothetical signaling pathway can be proposed. This is a speculative model based on the known mechanisms of other cytotoxic agents and requires experimental verification.

Caption: Hypothetical mechanism of action for this compound.

Proposed Experimental Workflow for Biological Evaluation

To elucidate the biological activity of this compound, a structured experimental approach is necessary. The following workflow outlines key experiments.

Caption: A proposed workflow for the biological evaluation of a novel chemical entity.

Detailed Methodologies for Key Experiments

While specific protocols for this compound are not available, standard methodologies can be adapted.

MTT Assay for Cytotoxicity:

-

Cell Culture: Plate cells (e.g., a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound represents an intriguing molecule with a largely unexplored biological potential. Based on its structural features and the known activities of related compounds, it is a candidate for investigation as a cytotoxic and/or antimicrobial agent. The lack of direct experimental data underscores the need for comprehensive in vitro and in vivo studies to elucidate its true biological activity, mechanism of action, and potential therapeutic applications. The experimental workflow proposed in this guide provides a roadmap for such investigations, which could unlock the therapeutic promise of this novel chemical entity.

References

- 1. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | MDPI [mdpi.com]

- 2. UNC CHARLOTTE - THE DUBOIS CENTER [panorama.charlotte.edu]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]

- 6. Cytotoxic mechanisms of 5-fluoropyrimidines. Relationships with poly(ADP-ribose) polymerase activity, DNA strand breakage and incorporation into nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of cytotoxicity of 5-fluorouracil: Distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2′-deoxyuridine on murine lymphoma L5178Y cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or research setting. The information provided is based on available data for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide and structurally similar compounds. A comprehensive Safety Data Sheet (SDS) for this specific compound (CAS No. 113209-88-4) is not publicly available. Therefore, this compound should be handled with the utmost caution, treating it as a substance with unknown hazards and toxicity.[1]

Introduction

This compound is a fluorinated, heterocyclic building block utilized in chemical synthesis and drug discovery. Its structure, incorporating a pyridine N-oxide, a nitro group, and a fluorine atom, suggests potential for reactivity and biological activity, necessitating stringent safety protocols during its handling, storage, and disposal. This guide synthesizes available data to provide a framework for its safe use in a research and development environment.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 113209-88-4 | [1][2] |

| Molecular Formula | C₆H₅FN₂O₃ | [1][2] |

| Molecular Weight | 172.11 g/mol | [1][2] |

| Physical State | Solid | [2] |

| Appearance | Yellow solid | [2] |

| Boiling Point (Predicted) | 422.4 ± 40.0 °C at 760 Torr | [2] |

| Density (Predicted) | 1.48 ± 0.1 g/cm³ at 20 °C | [2] |

| Solubility | No data available | [2] |

| Storage Condition | Sealed in a dry environment, store in a refrigerator (2 to 8 °C) | [2] |

Hazard Identification and Precautionary Measures

Due to the absence of a specific SDS, a conservative approach to hazard assessment is mandatory. Based on the chemical structure and data from analogous compounds like other nitropyridine N-oxides, the following potential hazards should be assumed:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] Nitropyridine derivatives can be toxic.[6][7][8]

-

Skin Corrosion/Irritation: Causes skin irritation.[3][4][6][9]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4][6][9]

-

Respiratory Irritation: May cause respiratory irritation.[3][4][6][9]

Precautionary Statements (Recommended):

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][9][10][11] |

| P264 | Wash face, hands, and any exposed skin thoroughly after handling.[3][4][6][9][11] |

| P270 | Do not eat, drink, or smoke when using this product.[3][4][5][6] |

| P271 | Use only outdoors or in a well-ventilated area.[4][9][10][11] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4][6][9][11] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4][9][11] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][9][11] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][9][11] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3][9][10][11] |

| P405 | Store locked up.[3][9][10][11] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[3][9][10][11] |

Experimental Protocols: Safe Handling Procedures

The following protocols are recommended for handling this compound in a laboratory setting.

Engineering Controls

-

Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. Ensure adequate ventilation in storage areas.[6]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[3][6]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][6]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient or for emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates.[3]

Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

Caption: Workflow for safe handling of this compound.

First Aid and Emergency Procedures

In the event of exposure, follow these first-aid measures immediately.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If the person feels unwell or if breathing is difficult, call a POISON CENTER or doctor.[3][6][9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][4][9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3][6][9] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[3][4][6][9] |

Accidental Release Measures:

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Avoid dust formation.[3] Sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[3] Do not allow the chemical to enter drains or waterways.

-

Decontamination: Clean the spill area thoroughly.

Firefighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.

-

Specific Hazards: Combustion may produce hazardous decomposition products, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Stability and Reactivity

-

Stability: Stable under recommended storage conditions (cool, dry, sealed).[3][6]

-

Conditions to Avoid: Incompatible materials, heat, and moisture.

-

Incompatible Materials: Strong oxidizing agents and strong acids.[5][6]

Toxicological and Ecological Information

There is no specific toxicological or ecological data available for this compound. However, related compounds have shown toxicity. For instance, 4-Nitropyridine N-oxide is classified as toxic if swallowed.[6][7] A study on 2-ethyl-4-nitropyridine N-oxide indicated toxic effects on the blood system in animal models.[12] Given these precedents, it is prudent to assume that this compound may have significant toxicological properties.

Due to the lack of data, the environmental impact is unknown. The compound should not be released into the environment.[4]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Procedure: Dispose of the material and its container at an approved waste disposal facility.[3][9]

-

Regulations: Adhere to all local, regional, and national regulations for hazardous waste disposal. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[6]

Conclusion

The safe handling of this compound requires a proactive and conservative approach due to the limited availability of specific safety data. Researchers and scientists must adhere to the precautionary measures outlined in this guide, utilizing appropriate engineering controls, personal protective equipment, and established laboratory safety protocols. By treating this compound as potentially hazardous, the risks associated with its use can be effectively managed, ensuring a safe research environment.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. UNC CHARLOTTE - THE DUBOIS CENTER [panorama.charlotte.edu]

- 3. fishersci.com [fishersci.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Nitropyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. echemi.com [echemi.com]

- 12. Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide | Gorokhova | Hygiene and Sanitation [rjhas.ru]

Methodological & Application

Application Notes and Protocols: 5-Fluoro-2-methyl-4-nitropyridine 1-oxide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methyl-4-nitropyridine 1-oxide is a highly functionalized heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. The presence of multiple reactive sites—a labile fluorine atom activated for nucleophilic aromatic substitution (SNAr), a reducible nitro group, and a deoxygenatable N-oxide—makes it a versatile precursor for a wide array of substituted pyridine derivatives. The electron-withdrawing nature of both the nitro group and the N-oxide strongly activates the pyridine ring, particularly at the C4 and C5 positions, rendering the fluorine atom an excellent leaving group for SNAr reactions. This document provides detailed application notes and experimental protocols for the key transformations of this reagent.

Application Notes

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C5 position is highly activated towards displacement by a variety of nucleophiles. This reactivity is enhanced by the strong electron-withdrawing effects of the adjacent 4-nitro group and the N-oxide functionality. This makes this compound an excellent substrate for introducing diverse functional groups at the C5 position.

-

O-Nucleophiles: Reactions with alkoxides (e.g., sodium methoxide) or phenoxides can be used to synthesize 5-alkoxy or 5-aryloxy-2-methyl-4-nitropyridine 1-oxides. These products can be valuable intermediates in the synthesis of biologically active molecules.

-

N-Nucleophiles: Primary and secondary amines readily displace the fluoride to form 5-(alkylamino) or 5-(dialkylamino)-2-methyl-4-nitropyridine 1-oxides. This reaction is fundamental for building complex nitrogen-containing scaffolds.

-

S-Nucleophiles: Thiolates can be employed to introduce sulfur-based functional groups, yielding 5-(alkylthio) or 5-(arylthio) derivatives.

The high reactivity of the substrate often allows these substitutions to proceed under mild conditions, providing high yields of the desired products.

Reduction of the Nitro Group

The 4-nitro group can be selectively reduced to an amino group, which serves as a key functional handle for further derivatization, such as acylation, sulfonylation, or diazotization reactions. The resulting 4-amino-5-fluoro-2-methylpyridine 1-oxide is a valuable intermediate for the synthesis of substituted aminopyridines.

-

Catalytic Hydrogenation: Standard hydrogenation conditions using catalysts like Palladium on carbon (Pd/C) can effectively reduce the nitro group.[1][2] This method is often clean and high-yielding.

-

Chemical Reduction: Reagents such as iron powder in acetic or hydrochloric acid, or sodium dithionite (Na₂S₂O₄), are effective for the reduction of aromatic nitro groups and can be employed for this transformation.[3][4]

It is important to note that some reducing conditions may also lead to the simultaneous deoxygenation of the N-oxide.

Deoxygenation of the N-oxide

The N-oxide can be removed to generate the corresponding pyridine derivative. This reaction is useful when the activating effect of the N-oxide is no longer required or to obtain the final pyridine target.

-

Phosphorus Reagents: Phosphorus trichloride (PCl₃) is a common and effective reagent for the deoxygenation of pyridine N-oxides.[5][6][7][8] The reaction typically proceeds under mild conditions.

-

Catalytic Methods: Palladium-catalyzed transfer oxidation using trialkylamines can also achieve deoxygenation under mild conditions and tolerates a range of functional groups.[9]

Tandem Reactions

The reactivity of this molecule allows for sequential or one-pot transformations. For instance, the reduction of the nitro group can be followed by deoxygenation, or a nucleophilic substitution can be followed by reduction of the nitro group, providing a streamlined synthesis of highly substituted pyridines. The choice of reagents and reaction conditions will determine the final product. For example, catalytic hydrogenation can sometimes lead to both reduction of the nitro group and deoxygenation.[10]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a secondary amine.

Reaction Scheme:

Caption: SNAr with an amine.

Materials:

-

This compound

-

Secondary amine (e.g., morpholine, piperidine) (1.1 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add the secondary amine (1.1 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-substituted product.

Quantitative Data (Representative):

| Nucleophile | Product | Yield (%) |

| Morpholine | 5-(Morpholin-4-yl)-2-methyl-4-nitropyridine 1-oxide | >90 |

| Piperidine | 2-Methyl-5-(piperidin-1-yl)-4-nitropyridine 1-oxide | >90 |